N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide

PARG inhibition DNA damage repair cancer therapeutics

N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide (CAS 2034254-77-6, molecular formula C₁₆H₁₇N₃O₂S₂, MW 347.45) is a heterocyclic compound built on a 1,2,3-thiadiazole-5-carboxamide core bearing a 4-propyl substituent and a 2-{5-(furan-3-yl)thiophen-2-yl}ethyl side chain. The compound has been disclosed in the patent literature as part of a series of thiadiazole-substituted compounds developed as poly(ADP-ribose) glycohydrolase (PARG) inhibitors with potential anti-cancer applications.

Molecular Formula C16H17N3O2S2
Molecular Weight 347.45
CAS No. 2034254-77-6
Cat. No. B2988490
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide
CAS2034254-77-6
Molecular FormulaC16H17N3O2S2
Molecular Weight347.45
Structural Identifiers
SMILESCCCC1=C(SN=N1)C(=O)NCCC2=CC=C(S2)C3=COC=C3
InChIInChI=1S/C16H17N3O2S2/c1-2-3-13-15(23-19-18-13)16(20)17-8-6-12-4-5-14(22-12)11-7-9-21-10-11/h4-5,7,9-10H,2-3,6,8H2,1H3,(H,17,20)
InChIKeyXWAKFJVMSKEWLP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide (CAS 2034254-77-6) Baseline Characterization


N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide (CAS 2034254-77-6, molecular formula C₁₆H₁₇N₃O₂S₂, MW 347.45) is a heterocyclic compound built on a 1,2,3-thiadiazole-5-carboxamide core bearing a 4-propyl substituent and a 2-{5-(furan-3-yl)thiophen-2-yl}ethyl side chain . The compound has been disclosed in the patent literature as part of a series of thiadiazole-substituted compounds developed as poly(ADP-ribose) glycohydrolase (PARG) inhibitors with potential anti-cancer applications [1]. Its structural architecture combines three heterocyclic systems—furan, thiophene, and thiadiazole—in a single molecular framework, a combination considered relevant for bioisosteric tuning in medicinal chemistry programs [2]. The compound is currently available from research chemical suppliers as a non-clinical research reagent .

Why Generic Substitution Fails for N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide in PARG-Targeted Research Programs


Close analogs within the thiadiazole class cannot be assumed interchangeable with this compound because even minor structural modifications at the 4-position of the 1,2,3-thiadiazole ring and within the heteroaryl-ethyl linker profoundly alter PARG inhibitory potency and pharmacokinetic disposition [1]. The patent family from which this compound originates discloses a broad generic formula, yet only a discrete subset of exemplified compounds—defined by specific combinations of the thiadiazole substitution pattern, the heteroaryl linker composition (furan-thiophene versus, e.g., phenyl or pyridyl), and the carboxamide side chain—achieve the nanomolar-range PARG IC₅₀ values that define the invention's most preferred embodiments [2]. Consequently, procurement of a superficially similar thiadiazole analog that lacks the verified furan-3-yl-thiophene-2-yl-ethyl motif risks obtaining a compound with undetermined or substantially inferior target engagement [3]. Direct head-to-head comparative data remain sparse in the public domain; this limitation itself constitutes a procurement risk that elevates the value of the verified building block over untested alternatives.

Quantitative Differentiation Evidence for N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide Against In-Class Comparators


PARG Inhibitory Potency: Class-Level Benchmarking of Thiadiazole-Substituted Compounds

The patent family encompassing thiadiazole-substituted PARG inhibitors reports that selected compounds within the generic scope achieve PARG IC₅₀ values in the low nanomolar range in standard 384-well plate enzymatic assays [1]. Specifically, BindingDB entries BDBM718706 (Compound 22) and BDBM718728 (Compound 45) from the related US20250042891 patent demonstrate PARG IC₅₀ values of 1 nM under identical assay conditions (15 µL total volume, PARG 389-976 enzyme) [2]. While the exact IC₅₀ of the target compound N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide has not been publicly disclosed in isolation, it is explicitly encompassed within the same structural class and patent scope claimed to possess 'strong inhibitory effect on PARG' with 'better pharmacokinetics' than prior art [1]. The 1 nM benchmark serves as the class ceiling against which any structurally related analog should be measured.

PARG inhibition DNA damage repair cancer therapeutics

Structural Differentiation: Furan-3-yl-Thiophene-2-yl Linker Versus Common Aryl Linkers in Thiadiazole PARG Inhibitors

The target compound bears a distinctive 2-{5-(furan-3-yl)thiophen-2-yl}ethyl linker connecting the thiadiazole-carboxamide to the terminal heteroaromatic system. Within the broader patent disclosure, alternative linker motifs such as benzofuran, benzothiophene, pyridyl, and simple phenyl are claimed [1][2]. The furan-3-yl substituent on the thiophene ring at the 5-position is a specific substitution pattern that is structurally distinct from the more common furan-2-yl or unsubstituted thiophene analogs also described in the patent [2]. This substitution pattern influences electronic distribution, conformational flexibility, and potential hydrogen-bonding interactions with the PARG active site [1]. Quantitative comparison of linker SAR has not been disclosed in the public domain; however, the patent specifically exemplifies compounds with this heteroaryl combination as embodiments of the invention, indicating that this structural choice yielded favorable activity and/or pharmacokinetic profiles during the inventor's optimization campaign [1].

medicinal chemistry bioisosterism heterocyclic linker design

1,2,3-Thiadiazole vs. 1,3,4-Thiadiazole Core: Functional Selectivity Implications for PARG Inhibition

The target compound incorporates a 1,2,3-thiadiazole core, whereas a substantial body of thiadiazole-based kinase and PARP inhibitors utilize the 1,3,4-thiadiazole isomer [1]. Prior art thiadiazole-substituted arylamides developed as P2X₃ and P2X₂/₃ antagonists for genitourinary and pain indications predominantly employed the 1,3,4-thiadiazole scaffold, demonstrating the divergent biological profiles achievable through regioisomeric variation [3]. The Shanghai Yingli PARG inhibitor patent family explicitly claims the 1,2,3-thiadiazole isomer, and the disclosed potency data (IC₅₀ ~1 nM for related compounds) indicates that this core isomer is compatible with high-affinity PARG binding [1][2]. Regioisomer switching (1,2,3- to 1,3,4-thiadiazole) is known to alter ring electronics, dipole moment, and metabolic stability, making direct substitution scientifically unsound without re-profiling [3]. No published head-to-head data exist comparing the two thiadiazole isomers in the same PARG assay.

thiadiazole regioisomerism kinase selectivity PARP/PARG pathway

Prioritized Research Application Scenarios for N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide Based on Verified Evidence


PARG Inhibitor Lead Optimization and SAR Exploration in Oncology Drug Discovery

Based on the patent disclosure of thiadiazole-substituted PARG inhibitors, this compound serves as a building block within a medicinal chemistry campaign targeting DNA damage repair pathways in cancer [1]. Research teams developing PARG inhibitors can use this compound as a reference point for exploring structure-activity relationships around the 2-{5-(furan-3-yl)thiophen-2-yl}ethyl linker, with the class-wide benchmark of 1 nM PARG IC₅₀ providing a potency threshold for analog prioritization [2]. The compound's commercial availability through research chemical suppliers supports procurement for in vitro enzymatic and cellular assays, provided the user independently verifies identity, purity, and biological activity [1].

Tool Compound Sourcing for PARG-Dependent DNA Repair Mechanistic Studies

Investigators studying poly(ADP-ribose) glycohydrolase as a synthetic lethal target in BRCA-mutant or PARP inhibitor-resistant cancer models may source this compound as part of a structurally defined inhibitor toolkit [1][2]. The 1,2,3-thiadiazole core distinguishes it from the more widely studied 1,3,4-thiadiazole-based tool compounds (e.g., P2X receptor antagonists), enabling orthogonal chemical biology approaches to validate PARG dependency in DNA damage response assays [3]. Users must confirm PARG inhibitory activity and selectivity against related PARP enzymes before deploying in mechanistic studies.

Heterocyclic Chemistry Reference Standard for Thiadiazole-Furan-Thiophene Conjugate Synthesis

Synthetic chemistry laboratories developing routes to polyheterocyclic carboxamides may procure this compound as an analytical reference standard for method development and purity benchmarking [1]. The compound's structural complexity—incorporating three distinct heterocyclic systems (thiadiazole, thiophene, furan) linked via an ethylene bridge—provides a useful model substrate for optimizing cross-coupling, amide bond formation, and heterocycle functionalization protocols [1][2]. Its relevance is supported by the growing patent literature on multi-heterocyclic PARG inhibitors, which documents synthetic approaches applicable to this scaffold [1].

Patent Landscape and Freedom-to-Operate Analysis for Thiadiazole-Based Cancer Therapeutics

Intellectual property analysts and competitive intelligence teams tracking the PARG inhibitor patent space can use this compound as a representative structure within the US20250154142A1 patent family (Shanghai Yingli Pharmaceutical Co., Ltd.) [1]. The compound's structural features—particularly the furan-3-yl-thiophene-2-yl substitution pattern—illustrate the specific heteroaryl embodiments claimed in the patent, supporting compound-group-level freedom-to-operate assessments for oncology drug development programs targeting DNA repair pathways [1][2].

Quote Request

Request a Quote for N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.